2-Azaspiro[4.4]nonan-6-yl tert-butylcarbamate: A Structural and Physicochemical Guide for Advanced Drug Design
2-Azaspiro[4.4]nonan-6-yl tert-butylcarbamate: A Structural and Physicochemical Guide for Advanced Drug Design
Executive Summary
In contemporary medicinal chemistry, the over-reliance on planar, sp2 -hybridized aromatic rings has frequently led to drug candidates with suboptimal physicochemical properties, high attrition rates, and promiscuous off-target binding. As a Senior Application Scientist, I advocate for the strategic integration of three-dimensional, conformationally restricted scaffolds to overcome these liabilities.
2-Azaspiro[4.4]nonan-6-yl tert-butylcarbamate represents a highly valuable building block in this paradigm[1]. By incorporating a spirocyclic core, this molecule inherently increases the fraction of sp3 -hybridized carbons ( Fsp3 ) within a drug candidate[2]. This structural shift not only improves aqueous solubility and metabolic stability but also provides precise, rigid vectoring of pharmacophores in 3D space, which is critical for maximizing target affinity and selectivity[3][4].
Physicochemical Profiling & Structural Analysis
The architecture of 2-Azaspiro[4.4]nonan-6-yl tert-butylcarbamate consists of a rigid bicyclic system where a pyrrolidine-like ring is fused to a cyclopentane ring at a single quaternary carbon atom (the spiro atom)[1].
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Position 2 (Aza): A secondary amine embedded within the spirocyclic core, typically serving as the primary site for electrophilic functionalization (e.g., amide coupling or reductive amination).
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Position 6: An exocyclic primary amine protected by a tert-butyloxycarbonyl (Boc) group, allowing for orthogonal synthetic strategies.
Quantitative Data Summary
| Property | Value | Scientific Implication |
| Chemical Name | tert-butyl N-{2-azaspiro[4.4]nonan-6-yl}carbamate | Standard IUPAC nomenclature indicating orthogonal protection[5]. |
| CAS Number | 186203-05-4 | Unique identifier for the free base form[5]. |
| Molecular Formula | C₁₃H₂₄N₂O₂ | High hydrogen-to-carbon ratio reflects the saturated, sp3 -rich nature[6]. |
| Molecular Weight | 240.35 g/mol | Low molecular weight allows for downstream elaboration without exceeding Lipinski's Rule of 5[6]. |
| Fsp3 Fraction | 0.85 (11/13 carbons) | Exceptionally high sp3 character, correlating strongly with clinical success[4]. |
Mechanistic Rationale in Scaffold-Based Drug Discovery
The selection of 2-Azaspiro[4.4]nonan-6-yl tert-butylcarbamate over traditional flat heterocycles (like piperazines or anilines) is driven by strict physicochemical causality:
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Conformational Restriction: The spiro-fusion creates a rigid scaffold that limits the number of accessible conformations. When this scaffold binds to a target protein, the entropic penalty ( ΔS ) is minimized compared to a flexible linear alkyl chain, thereby driving a more favorable free energy of binding ( ΔG )[1][2].
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Enhanced Solvation and Fsp3 : Planar aromatic systems tend to stack ( π−π interactions), leading to poor aqueous solubility and crystalline aggregation. The highly spherical, sp3 -rich nature of the spiro[4.4]nonane core disrupts crystal lattice packing, significantly enhancing thermodynamic solubility[3][4].
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Metabolic Shielding: Cytochrome P450 (CYP) enzymes frequently oxidize flat, electron-rich aromatic rings or exposed benzylic positions. The robust aliphatic framework of the spirocycle is inherently more resistant to oxidative metabolism, prolonging the molecule's half-life in vivo[1].
Logical mapping of spirocyclic scaffold integration to clinical success.
Synthetic Utility and Experimental Workflows
To harness this building block, chemists typically execute an orthogonal functionalization: first reacting the free secondary amine at the 2-position, followed by the removal of the Boc group at the 6-position to reveal a primary amine for subsequent elaboration[7].
The following protocol outlines a self-validating system for Amide Coupling and Subsequent Deprotection .
Step-by-Step Methodology
Phase 1: Amide Coupling at the 2-Aza Position
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Rationale: Spirocyclic secondary amines can be sterically hindered. We utilize HATU as the coupling reagent because it generates a highly reactive 7-azabenzotriazole active ester, which forces the coupling to completion faster than standard EDC/HOBt systems. DIPEA is selected as the base because its steric bulk prevents it from acting as a competing nucleophile.
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Procedure:
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Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M concentration).
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Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and stir at room temperature for 15 minutes to pre-form the active ester.
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Add 2-Azaspiro[4.4]nonan-6-yl tert-butylcarbamate (1.1 eq) and stir for 2–4 hours.
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Quench with saturated aqueous NaHCO3 and extract with Ethyl Acetate. Wash the organic layer with 5% LiCl (to remove DMF) and brine, then dry over Na2SO4 .
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Phase 2: Boc Deprotection of the 6-Amino Position
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Rationale: While Trifluoroacetic acid (TFA) is commonly used for Boc removal, we explicitly utilize 4M HCl in 1,4-dioxane. The causality here is isolation efficiency: the resulting hydrochloride salt of the spirocycle is highly polar and typically precipitates directly out of the ethereal solvent, eliminating the need for tedious reverse-phase chromatography[7].
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Procedure:
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Dissolve the purified intermediate from Phase 1 in a minimal volume of Dichloromethane (DCM).
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Add 4M HCl in 1,4-dioxane (10.0 eq).
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Stir at room temperature for 2 hours. Self-Validation Cue: The reaction will effervesce as isobutylene and CO2 gases are evolved. The cessation of bubbling indicates reaction completion.
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Concentrate the mixture under reduced pressure.
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Triturate the resulting residue with Methyl tert-butyl ether (MTBE). The MTBE solubilizes organic impurities and cleaved tert-butyl byproducts, while the pure product crashes out as a solid HCl salt. Centrifuge and decant the supernatant.
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Step-by-step synthetic workflow and validation for scaffold functionalization.
Analytical Validation
To ensure scientific integrity, the resulting functionalized scaffold must be validated using orthogonal analytical techniques:
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LC-MS (Liquid Chromatography-Mass Spectrometry): Post-deprotection, the mass spectrum must show the [M+H]+ peak corresponding to the free amine. The absence of the [M+H+56]+ (loss of isobutylene fragment from a residual Boc group) confirms complete deprotection.
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¹H NMR (Proton Nuclear Magnetic Resonance): The disappearance of the intense 9-proton singlet at ~1.40 ppm (characteristic of the tert-butyl group) is the definitive marker of successful Boc cleavage.
References
- tert-butyl N-{2-azaspiro[4.
- Application Notes and Protocols: 2-Azaspiro[4.4]nonane as a Scaffold in Drug Design BenchChem
- Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis (Expert Opinion on Drug Discovery)
- The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry BLDpharm Insights
- Fsp3: A new parameter for drug-likeness PubMed (Drug Discovery Today)
- PubChemLite - Tert-butyl (2-azaspiro[4.4]nonan-4-yl)
- Application No. AU 2018274043 C1 (Patent Detailing Spirocyclic Deprotection Protocols)
Sources
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 4. Fsp3: A new parameter for drug-likeness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nextsds.com [nextsds.com]
- 6. PubChemLite - Tert-butyl (2-azaspiro[4.4]nonan-4-yl)carbamate (C13H24N2O2) [pubchemlite.lcsb.uni.lu]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
